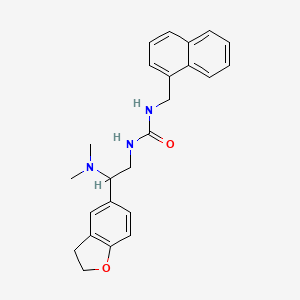

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-27(2)22(18-10-11-23-19(14-18)12-13-29-23)16-26-24(28)25-15-20-8-5-7-17-6-3-4-9-21(17)20/h3-11,14,22H,12-13,15-16H2,1-2H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJYQEFFKLZMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea, a synthetic organic compound, has attracted attention in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Dihydrobenzofuran moiety : Contributes to the compound's hydrophobic characteristics.

- Dimethylaminoethyl group : Enhances solubility and may influence receptor interactions.

- Naphthalen-1-ylmethyl urea segment : Imparts potential biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Receptor Interaction : It may act on G-protein coupled receptors (GPCRs), which are crucial for signal transduction in cells.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cell growth regulation has been noted. For instance, it could modulate the activity of kinases that play roles in cancer progression.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example:

- A related compound demonstrated GI50 values (concentration for 50% growth inhibition) ranging from 15.1 μM to 28.7 μM against various cancer cell lines, including breast and lung cancers .

Antibacterial Activity

The compound's structural analogs have shown promising antibacterial properties:

- Minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.03 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects .

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of similar urea derivatives. The results indicated that compounds with a dihydrobenzofuran structure exhibited selective cytotoxicity against several cancer cell lines, suggesting that modifications in the substituents can significantly enhance their biological activity .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 21.5 |

| Compound B | EKVX (lung cancer) | 1.7 |

| Compound C | OVCAR-4 (ovarian cancer) | 25.9 |

Study on Antibacterial Activity

Another study focused on the antibacterial properties of urea derivatives. Compounds were tested against a panel of pathogenic bacteria, revealing significant activity:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus | 0.06 |

| Compound E | S. pneumoniae | 0.015 |

| Compound F | E. faecalis | 0.25 |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Studies have shown that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar frameworks have demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

-

Anti-inflammatory Effects :

- The compound may inhibit enzymes involved in inflammatory pathways, potentially impacting conditions like arthritis or other inflammatory diseases. This activity is likely due to its ability to modulate signaling pathways associated with inflammation.

- Neuropharmacological Potential :

Anticancer Research

A recent study investigated a series of compounds structurally similar to 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea for their anticancer properties. The results indicated that these compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics, suggesting that modifications in the chemical structure can significantly impact biological activity .

Anti-inflammatory Studies

Another research effort focused on the anti-inflammatory potential of similar urea derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro and in vivo models of inflammatory diseases, highlighting their therapeutic potential in managing such conditions .

Q & A

Q. What are the established synthetic routes for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Intermediate Preparation :

- Formation of the 2,3-dihydrobenzofuran-5-yl intermediate via cyclization of substituted phenols under acidic conditions (e.g., using H₂SO₄ or polyphosphoric acid) .

- Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination .

Urea Bond Formation :

- Coupling the amine intermediate (2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine) with a naphthalen-1-ylmethyl isocyanate derivative under anhydrous conditions (e.g., THF or DCM, 0–25°C) .

Optimization :

- Temperature : Lower temperatures (0–10°C) minimize side reactions during urea bond formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalysts : Triethylamine or DMAP can accelerate coupling efficiency .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Key methods include:

- NMR Spectroscopy :

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

- X-ray Crystallography : Resolves stereochemistry of the dihydrobenzofuran ring and urea linkage conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~464.2 Da) .

Q. What structural features influence this compound’s reactivity and stability?

- Dihydrobenzofuran Ring : The oxygen heterocycle enhances electron density, directing electrophilic substitution at the 5-position .

- Dimethylaminoethyl Group : The tertiary amine increases solubility in acidic media and participates in hydrogen bonding with biological targets .

- Naphthylmethyl Urea : The planar naphthalene moiety facilitates π-π stacking in crystal lattices and hydrophobic interactions in biological systems .

- Hydrolytic Stability : The urea bond is susceptible to hydrolysis under strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT/B3LYP/6-311G(d,p)) model transition states during urea bond formation, identifying energy barriers for optimization .

- Docking Studies : Molecular dynamics simulations predict binding affinities to targets (e.g., kinases, GPCRs) by analyzing interactions between the naphthyl group and hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-Response Refinement : Conduct IC₅₀ assays in triplicate using standardized cell lines (e.g., HepG2 for cytotoxicity) to account for variability .

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition .

- Metabolite Analysis : LC-MS/MS identifies degradation products (e.g., hydrolyzed urea) that may confound activity results .

Q. How can reaction engineering improve scalability for in vivo studies?

Q. What methodologies address solubility challenges in formulation development?

- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : React with HCl to generate a hydrochloride salt, improving bioavailability .

- Nanoemulsions : Encapsulate the compound in lipid-based nanoparticles (size: 100–200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.